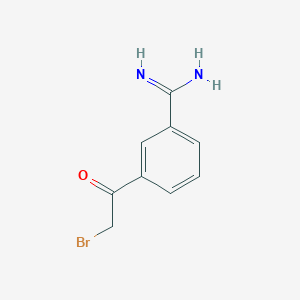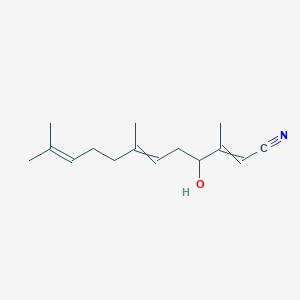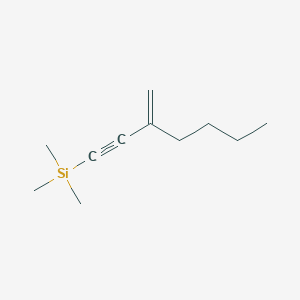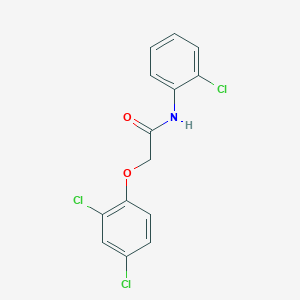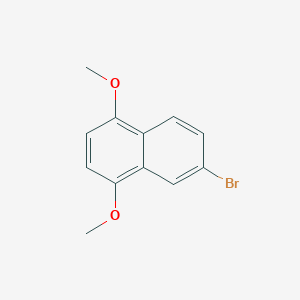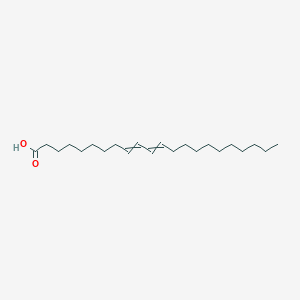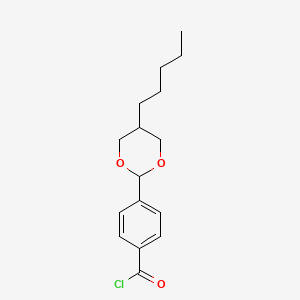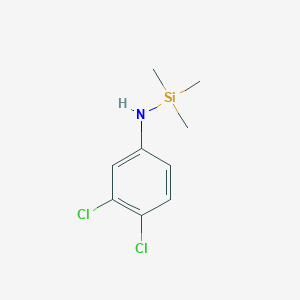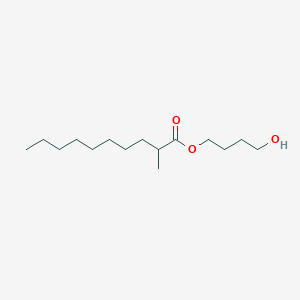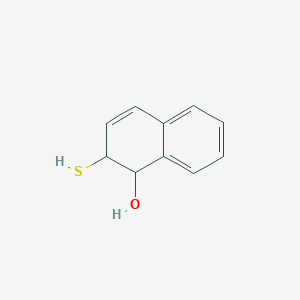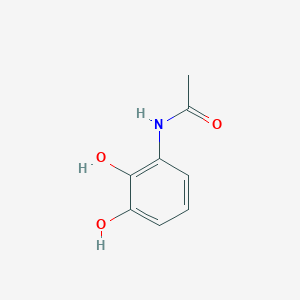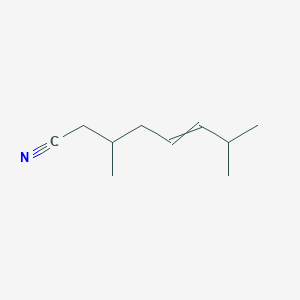![molecular formula C11H9NS B14346698 3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile CAS No. 91003-31-5](/img/structure/B14346698.png)
3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfanyl)bicyclo[110]butane-1-carbonitrile is a highly strained bicyclic compound that features a phenylsulfanyl group and a carbonitrile group attached to a bicyclo[110]butane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)bicyclo[110]butane-1-carbonitrile typically involves the preparation of the bicyclo[11One common method involves the cyclopropanation of an appropriate unsaturated precursor, such as an olefin or alkyne, followed by functionalization of the resulting bicyclo[1.1.0]butane intermediate . Another approach involves the addition of bicyclo[1.1.0]butyl lithium to an electrophile .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butane intermediates These methods allow for the late-stage diversification of the bicyclo[11
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Nucleophilic Addition: The strained bicyclic structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Electrophilic Addition: Electrophiles can add to the bicyclo[1.1.0]butane core, resulting in the formation of cyclobutanes or cyclobutenes.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclo[1.1.0]butane core.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as organolithium compounds, electrophiles such as halogens, and reducing agents such as lithium aluminum hydride . Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted cyclobutanes and cyclobutenes, which can be further functionalized for use in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile involves the release of strain energy upon breaking the central C1-C3 bond of the bicyclo[1.1.0]butane core . This strain release drives various chemical reactions, including nucleophilic and electrophilic additions. The phenylsulfanyl and carbonitrile groups can also participate in these reactions, further enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenylsulfanyl and carbonitrile groups.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the bicyclic core.
Uniqueness
3-(Phenylsulfanyl)bicyclo[11The combination of these functional groups with the highly strained bicyclo[1.1.0]butane core makes it a versatile and valuable compound in synthetic chemistry and beyond .
Eigenschaften
CAS-Nummer |
91003-31-5 |
|---|---|
Molekularformel |
C11H9NS |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
3-phenylsulfanylbicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C11H9NS/c12-8-10-6-11(10,7-10)13-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI-Schlüssel |
FIWNAYPVWFESKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(C1(C2)SC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


